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A detailed examination of the crystallographic structures of 1,2-, 1,3-, and 1,4-dicyanobenzene

reveals distinct packing arrangements and intermolecular interactions driven by the positional

variation of the cyano substituents. These differences in solid-state architecture have

implications for the materials' physical properties.

The three isomers of dicyanobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit

unique crystal symmetries and unit cell parameters, which are summarized in the table below.

The crystallographic data highlights the influence of the cyano groups' placement on the overall

molecular packing.
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Parameter
1,2-
Dicyanobenzene
(Phthalonitrile)

1,3-
Dicyanobenzene
(Isophthalonitrile)

1,4-
Dicyanobenzene
(Terephthalonitrile,
α-form)

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Pmn21 P21/c P21/c

a (Å) 13.791 7.433(2) 3.868(1)

b (Å) 5.998 5.922(1) 7.080(1)

c (Å) 3.841 15.000(4) 12.127(2)

α (°) 90 90 90

β (°) 90 100.08(2) 97.21(3)

γ (°) 90 90 90

Z 2 4 2

Intermolecular Interactions and Packing Motifs
The crystal packing of each isomer is dominated by a combination of C–H···N hydrogen bonds

and potential π–π stacking interactions, leading to different supramolecular assemblies.

1,2-Dicyanobenzene: In the orthorhombic structure of phthalonitrile, the molecules are

arranged in a herringbone pattern. The packing is primarily governed by C–H···N hydrogen

bonds, forming a three-dimensional network. The shortest intermolecular contact is a C–

H···N bond with a distance of 2.657 Å.[1]

1,3-Dicyanobenzene: Isophthalonitrile adopts a monoclinic crystal system. The molecules

are linked into centrosymmetric dimers via C–H···N hydrogen bonds. These dimers are

further organized into layers.

1,4-Dicyanobenzene: The α-form of terephthalonitrile also crystallizes in a monoclinic

system. The planar molecules are arranged in a parallel-displaced π-stacking motif, with
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additional stabilization from C–H···N interactions. This arrangement leads to a layered

structure.[2]

The distinct packing strategies reflect the different steric and electronic requirements imposed

by the cyano group positions, influencing properties such as melting point and solubility.

Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction

analysis. The general experimental workflow for such an analysis is outlined below.
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General workflow for single-crystal X-ray diffraction.

1,2-Dicyanobenzene (Phthalonitrile): Colorless single crystals were obtained by sublimation at

383 K in an evacuated and sealed glass ampoule.[1] Data were collected on a diffractometer,

and the structure was solved by direct methods.[1]

1,3-Dicyanobenzene (Isophthalonitrile): Single crystals were grown by sublimation. X-ray

intensity data were collected on a Kuma KM-4 four-circle diffractometer with graphite-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1664544?utm_src=pdf-body-img
https://www.scholars.northwestern.edu/en/datasets/ccdc-913423-experimental-crystal-structure-determination/
https://www.scholars.northwestern.edu/en/datasets/ccdc-913423-experimental-crystal-structure-determination/
https://www.benchchem.com/product/b1664544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


monochromated Mo Kα radiation at room temperature. The structure was solved by direct

methods and refined by full-matrix least-squares on F².

1,4-Dicyanobenzene (Terephthalonitrile, α-form): Colorless, parallelepipedic single crystals

were grown by evaporation and condensation in an evacuated and sealed glass ampoule

placed in a temperature-gradient furnace.[2] Data collection was performed on a Kuma

Diffraction KM-4 four-circle diffractometer with graphite-monochromatized Mo Kα radiation.[2]

The structure was solved by direct methods and refined on F.[2]

Logical Relationship of Crystal Packing
The following diagram illustrates the relationship between the isomeric form and the resulting

primary packing interactions and crystal system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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